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Compound of Interest

Compound Name: Oxanosine

Cat. No.: B1211743

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the nucleoside antibiotic,
oxanosine. It details its discovery, biological origin, mechanisms of action, and the
experimental protocols used for its characterization. Quantitative data are presented in
structured tables, and key pathways and workflows are visualized using diagrams.

Discovery and Origin

Oxanosine, a novel nucleoside antibiotic, was first isolated in 1981 from the culture filtrate of
Streptomyces capreolus strain MG265-CF3[1][2][3][4]. Its chemical structure was determined
through X-ray crystallographic analysis and other chemical studies as 5-amino-3-f3-D-
ribofuranosyl-3H-imidazo[4,5-d][5]oxazin-7-one. Initially identified for its weak antibacterial
properties, subsequent research revealed its potential as an anticancer and antiviral agent.
Interestingly, oxanosine was later found to be a product of nitrosative deamination of
guanosine, making it relevant in the toxicology of reactive nitrogen species (RNS).

Mechanism of Action

Oxanosine exerts its biological effects primarily by interfering with the de novo guanosine
nucleotide biosynthesis pathway. Its activity is dependent on intracellular phosphorylation to
oxanosine monophosphate (OxMP). The inhibitory actions are targeted at two key enzymes in
this pathway: GMP Synthetase and IMP Dehydrogenase.
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Inhibition of GMP Synthetase

The primary mode of action initially identified for oxanosine is the competitive inhibition of
GMP synthetase (E.C. 6.3.5.2). This enzyme catalyzes the final step in the de novo
biosynthesis of guanosine monophosphate (GMP) by converting xanthosine 5'-monophosphate
(XMP) to GMP. By blocking this step, oxanosine depletes the intracellular pool of guanine
nucleotides, which are essential for DNA replication, transcription, and other critical cellular
processes. This inhibition is responsible for its bacteriostatic and antiproliferative effects. The
antibacterial activity of oxanosine can be antagonized by the addition of guanine, guanosine,
or guanylic acid, which confirms its targeted effect on this pathway.

Inhibition of Inosine 5'-Monophosphate Dehydrogenase
(IMPDH)

After being converted to oxanosine monophosphate (OxMP), the molecule acts as a potent,
reversible competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH
catalyzes the rate-limiting step in guanosine nucleotide biosynthesis: the oxidation of inosine 5'-
monophosphate (IMP) to XMP. Inhibition of IMPDH leads to a significant decrease in the
guanosine nucleotide pool, which can block cell proliferation and induce apoptosis.
Crystallographic studies have shown that OXxMP forms a ring-opened covalent adduct with the
active site cysteine of IMPDH. However, unlike the normal catalytic intermediate, this adduct
does not hydrolyze and instead re-cyclizes back to OxMP, effectively trapping the enzyme. This
potent inhibition of IMPDH is a key mechanism behind oxanosine's anticancer, antiviral, and
immunosuppressive properties.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1211743?utm_src=pdf-body
https://www.benchchem.com/product/b1211743?utm_src=pdf-body
https://www.benchchem.com/product/b1211743?utm_src=pdf-body
https://www.benchchem.com/product/b1211743?utm_src=pdf-body
https://www.benchchem.com/product/b1211743?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inhibition by Oxanosine Streptomyces capreolus Culture

Bl i Oxanosine

Fermentation

Phosphorylation

Oxanosine Monophosphate (OxMP) l

Filtration of Broth

Competitive Competitive

Inhibition Inhibition l
I
De Novo Guanosine Biosynthesis Pathway
. Adsorption to Resin
(e.g., Active Carbon)
Inosine-5-monophosphate (IMP) l
IMPDH
Elution
—~|{ Xanthosine-5'-monophosphate (XMP) l

Column Chromatography

GMP Synthet il
ynthetase (e.g., Silica Gel, Sephadex)

Guanosine-5'-monophosphate (GMP) l

Crystallization

DNA/RNA Synthesis,
Cell Proliferation

Purified Oxanosine

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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